Acetonylchelerythrine
Overview
Description
Scientific Research Applications
Acetonylchelerythrine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its cytotoxic effects on cancer cells and its potential as an anti-cancer agent.
Medicine: Explored for its anti-inflammatory and anti-diabetic properties.
Industry: Utilized in the development of pharmaceuticals and as a natural product in various formulations.
Mechanism of Action
Target of Action
Acetonylchelerythrine, a natural compound from traditional Chinese medicine, primarily targets Protein Kinase C (PKC) and BclXL-Bak BH3 . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. BclXL-Bak BH3 is a key player in the regulation of apoptosis, or programmed cell death .
Mode of Action
This compound acts as a potent and selective antagonist of PKC, with an IC50 value of 0.7 μM . It also inhibits the binding of BclXL-Bak BH3 peptide, with an IC50 of 1.5 μM . By inhibiting these targets, this compound can induce apoptosis and autophagy in cells .
Biochemical Pathways
The primary anti-bacterial mechanism of this compound may be attributed to its destruction of the channels across the bacterial cell membranes, causing protein leakage to the outside of the cell, and to its inhibition on protein biosynthesis . This disruption of the cell membrane and inhibition of protein synthesis can lead to cell death .
Pharmacokinetics
It’s known that the compound has better water solubility and stability in its salt form, chelerythrine chloride . This suggests that the bioavailability of this compound may be influenced by its formulation.
Result of Action
The result of this compound’s action is the induction of apoptosis and autophagy in cells . This can lead to cell death, which is beneficial in the context of targeting cancer cells or bacterial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility and stability can be enhanced in its salt form
Biochemical Analysis
Biochemical Properties
Acetonylchelerythrine interacts with various enzymes and proteins in biochemical reactions. It acts as a potent and selective antagonist of PKC, a family of protein kinase enzymes involved in controlling the function of other proteins . The nature of these interactions involves the inhibition of the BclXL-Bak BH3 peptide binding with an IC50 of 1.5 μM, and it displaces Bax from BclXL .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis and autophagy . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the BclXL-Bak BH3 peptide binding and displaces Bax from BclXL .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetonylchelerythrine can be synthesized through a series of chemical reactions involving the parent compound, chelerythrineThe reaction conditions often include the use of organic solvents and catalysts to facilitate the acetylation process .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from natural sources, followed by purification processes. The extraction is usually performed using organic solvents, and the purification involves techniques such as chromatography to isolate the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Acetonylchelerythrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Comparison with Similar Compounds
Chelerythrine: The parent compound, known for its potent biological activities.
Dihydrochelerythrine: A reduced form of chelerythrine with similar properties.
Chelerythrine chloride: A more water-soluble form of chelerythrine.
Uniqueness: Acetonylchelerythrine is unique due to the presence of the acetone group, which enhances its biological activity and makes it more effective in certain applications compared to its parent compound and other derivatives .
Properties
IUPAC Name |
1-[(13S)-1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl]propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQLFWIJIABSU-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H]1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177404 | |
Record name | Acetonylchelerythrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22864-92-2 | |
Record name | Acetonylchelerythrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022864922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetonylchelerythrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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